
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound is a derivative of cyclopentanone, featuring a dimethylamino group and a methylene bridge, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one typically involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, typically between 160°C and 195°C, for about 10 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This often involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Biology: The compound’s derivatives are used in fluorescence labeling for molecular biology studies.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Industry: It is utilized in the production of photovoltaic cells and electronic photography materials.
Mécanisme D'action
The mechanism of action of 5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets through its dimethylamino and methylene groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets are still under investigation, but its ability to act as a precursor for other active compounds is well-documented .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: A closely related compound used in similar applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with comparable properties, used as a green solvent.
Uniqueness
5-((Dimethylamino)methylene)-2,2-dimethylcyclopentan-1-one stands out due to its specific structural features, which confer unique reactivity and versatility in various applications. Its ability to form stable intermediates and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(5E)-5-(dimethylaminomethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)6-5-8(9(10)12)7-11(3)4/h7H,5-6H2,1-4H3/b8-7+ |
Clé InChI |
ZEJZXLRROHTORG-BQYQJAHWSA-N |
SMILES isomérique |
CC1(CC/C(=C\N(C)C)/C1=O)C |
SMILES canonique |
CC1(CCC(=CN(C)C)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




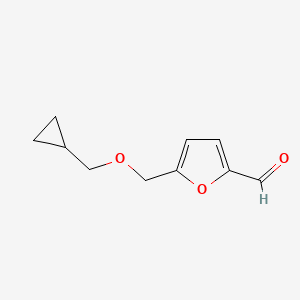
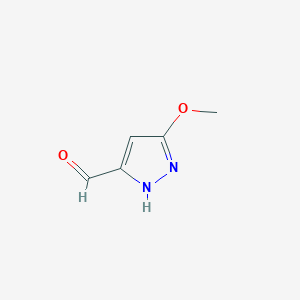

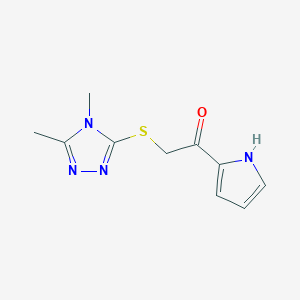
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
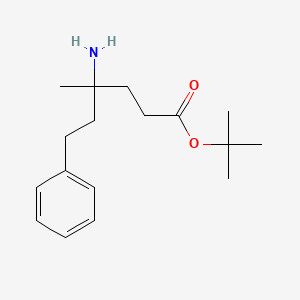
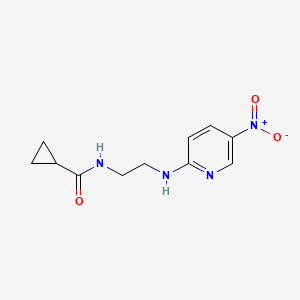
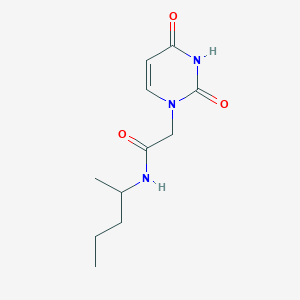
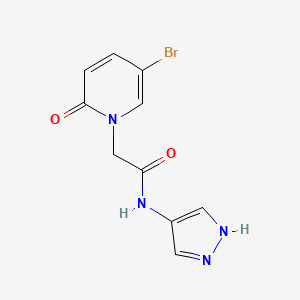
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
